NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules. By replacing hydrogen atoms with deuterium, N-Methylacetamide-d7 offers several advantages in NMR experiments. Deuterium has a spin of 1 compared to hydrogen's spin of ½, which can simplify NMR spectra by reducing signal overlap from protons. This allows for clearer observation of specific signals from other atoms in the molecule.
N-Methylacetamide can be involved in various metabolic pathways within living organisms. N-Methylacetamide-d7 can be used as a tracer molecule to study these pathways. By incorporating the molecule into a biological system and then analyzing the distribution of the deuterium label, researchers can track the metabolism of N-methylacetamide and identify potential metabolites.
Mass spectrometry is another analytical technique used to identify and characterize molecules. N-Methylacetamide-d7 can be distinguished from its unlabelled counterpart by its mass due to the presence of the heavier deuterium atoms. This allows researchers to selectively track the labelled molecule in complex mixtures during mass spectrometry analysis.
N-Methylacetamide-d7 is a deuterated form of N-Methylacetamide, with the chemical formula and a CAS number of 3669-74-7. This compound is characterized by its colorless, water-miscible liquid state and is known for its high boiling point, making it a suitable polar solvent in various organic synthesis applications. The isotopic purity of N-Methylacetamide-d7 typically reaches 98 atom % deuterium, allowing for its effective use in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in studies requiring minimal background interference from solvents .
Common reagents for these reactions include hydrochloric acid for hydrolysis and various oxidizing agents under controlled conditions .
N-Methylacetamide-d7 exhibits biological activity primarily as a metabolite. Its effects include potential toxicity at elevated concentrations, leading to symptoms such as liver damage, skin irritation, and fatigue. The compound's role in biological systems also involves interactions with enzymes and proteins, influencing biochemical pathways crucial for cellular functions .
The synthesis of N-Methylacetamide-d7 can be achieved through several methods:
Each method aims to ensure high purity and yield of the deuterated compound.
Studies on N-Methylacetamide-d7 have shown its interactions with various biomolecules. The compound can influence enzyme activities and gene expression profiles due to its ability to alter biochemical pathways. Its role as a solvent in spectroscopic studies allows researchers to observe interactions without the confounding effects of non-deuterated solvents .
Several compounds share structural similarities with N-Methylacetamide-d7, including:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
N-Methylacetamide | 79-16-3 | C3H7NO | Non-deuterated version; widely used as a solvent. |
N,N-Dimethylacetamide | 127-19-5 | C4H9NO | Has two methyl groups; used in similar applications. |
Acetamide | 60-35-5 | C2H5NO | Simpler structure; less polar than N-Methylacetamide. |
N,N-Dimethylformamide | 68-12-2 | C3H7N | Commonly used solvent; different functional group. |
N-Methylacetamide-d7 is unique due to its deuterated nature, which enhances its utility in spectroscopic techniques while maintaining similar chemical properties to its non-deuterated counterparts. This isotopic labeling provides significant advantages in research applications focused on metabolic tracking and molecular interactions .
The thermodynamic properties of N-Methylacetamide-d7 exhibit distinctive characteristics that reflect both its amide functionality and isotopic composition. The compound demonstrates a melting point range of 26-28°C and a boiling point of 204-206°C [1] [2] [3], indicating its existence as a low-melting solid under standard conditions. The density of N-Methylacetamide-d7 is reported as 1.05 g/mL at 25°C [1] [2], which represents an increase compared to the non-deuterated analogue due to the higher mass of deuterium atoms.
Property | Value | Temperature | Source |
---|---|---|---|
Enthalpy of Formation (gas) | -248.00 ± 5.50 kJ/mol | 298K | NIST |
Enthalpy of Formation (liquid) | -313.20 ± 1.30 kJ/mol | 298K | NIST |
Enthalpy of Combustion (liquid) | -1867.70 ± 1.30 kJ/mol | 298K | NIST |
Enthalpy of Combustion (solid) | -1862.10 ± 5.10 kJ/mol | 298K | NIST |
Enthalpy of Vaporization | 58.32 kJ/mol | 320K | Literature |
Heat Capacity (gas) | 109.61-146.12 J/mol×K | 372-558K | Calculated |
Entropy (gas) | 362.75 J/mol×K | 298K | Literature |
The phase behavior of N-Methylacetamide-d7 in the liquid state has been extensively studied through neutron diffraction experiments conducted at 308 K and atmospheric pressure [4] [5]. These investigations reveal that the liquid exhibits a complex hydrogen-bonded network structure, with intermolecular arrangements dominated by trans linear trimers and cis cyclic trimers [4]. The structural organization involves hydrogen bonding patterns where the total number of hydrogen bonds equals two for trans linear trimers and three for cis cyclic trimers [4].
Temperature-dependent structural investigations demonstrate that the compound maintains its hydrogen-bonded network characteristics across a range of temperatures, with the network showing remarkable stability and organization [6]. The structural relaxation time in the liquid phase occurs at approximately 20-25 picoseconds, representing the timescale for local molecular structure rearrangement and flow [6].
The phase transition characteristics of N-Methylacetamide-d7 reflect the influence of deuterium substitution on molecular packing and intermolecular interactions. The compound exhibits enhanced stability in its crystalline form compared to its protiated counterpart, with the deuteration providing additional structural rigidity through modified vibrational modes and reduced zero-point energy effects [7].
The spectroscopic properties of N-Methylacetamide-d7 provide comprehensive insights into its molecular structure and vibrational characteristics. The complete deuteration of this compound produces distinctive spectroscopic signatures that differ significantly from the non-deuterated parent molecule.
Deuterium Nuclear Magnetic Resonance spectroscopy of N-Methylacetamide-d7 reveals characteristic signals corresponding to the deuterated positions within the molecule [8]. The deuterium Nuclear Magnetic Resonance spectrum exhibits peaks in the methyl region at approximately 1.9 parts per million, corresponding to the deuterated methyl groups [8]. The application of quantitative deuterium Nuclear Magnetic Resonance techniques enables precise determination of deuterium enrichment levels, with the compound typically showing 98 atom percent deuterium incorporation [1] [2].
High-pressure Nuclear Magnetic Resonance spectroscopy studies on N-Methylacetamide demonstrate that the compound serves as an effective model for peptide bond behavior under varying pressure conditions [9]. The pressure-dependent chemical shift changes provide valuable information about solvent-induced electronic polarization effects and local magnetic field variations [9].
The infrared spectrum of N-Methylacetamide-d7 exhibits characteristic absorption bands that reflect the deuterium isotope effects on vibrational frequencies. The most prominent features include:
Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |
---|---|---|---|
N-H stretching | 3294, 3100 | Davydov splitting due to hydrogen bonding | [10] |
C=O stretching | 1675 | Amide I mode (misfolded configuration) | [11] |
C-N stretching | 1563, 1299 | C-N-H bending modes | [10] |
N-H bending | 629 | Out-of-plane N-H wagging | [10] |
The infrared spectrum demonstrates significant Davydov splitting in the N-H stretching region, with bands appearing at 3294 and 3100 cm⁻¹, representing a splitting of approximately 194 cm⁻¹ due to strong intermolecular hydrogen bonding [10]. This splitting pattern is characteristic of crystalline amides and indicates the presence of multiple molecular environments within the crystal lattice.
The deuterated carbon-hydrogen stretching region shows distinctive patterns between 2800-2000 cm⁻¹, with temperature-dependent variations observed between gas-phase and jet-cooled conditions [12]. The asymmetric stretching modes of the deuterated methyl groups exhibit sensitivity to molecular environment and temperature changes [12].
Raman spectroscopy of N-Methylacetamide-d7 provides complementary vibrational information to infrared studies. The Raman spectrum exhibits characteristic bands including:
The Raman spectroscopic analysis reveals hydrogen bonding effects similar to those observed in infrared spectroscopy, with modifications in band positions and intensities due to the selection rule differences between the two techniques [13]. Classical molecular dynamics simulations combined with Raman spectroscopy studies demonstrate that the liquid exhibits hydrogen bond networks consisting primarily of linear chains, with both intra-chain and inter-chain associations stabilized by weak methyl-donated hydrogen bonds [13].
The substitution of hydrogen with deuterium in N-Methylacetamide-d7 produces significant effects on molecular dynamics and vibrational behavior. These isotopic effects manifest in multiple aspects of the compound's physical and chemical properties.
The deuterium isotope effects in N-Methylacetamide-d7 influence reaction kinetics and molecular mobility through several mechanisms. Primary kinetic isotope effects arise from the reduced vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in altered zero-point energies and activation barriers [14] [15]. Secondary isotope effects occur through hyperconjugative interactions and changes in bonding environments around the deuterated positions [7].
Studies on related methylated amides demonstrate that deuteration typically increases basicity through β-deuterium isotope effects, with the effect attributed to lowered zero-point energy of carbon-hydrogen bonds adjacent to nitrogen atoms [7]. The isotope effect shows stereochemical dependence, with larger effects observed when deuterium substitution occurs antiperiplanar or synperiplanar to lone pairs [7].
Molecular dynamics simulations of deuterated N-methylacetamide in aqueous solution reveal complex vibrational energy transfer pathways [16]. Following excitation of carbon-hydrogen stretching modes, vibrational energy dissipates through both intramolecular vibrational redistribution and intermolecular vibrational energy transfer [16]. The relaxation process occurs in three distinct stages:
Neutron diffraction studies of liquid N-Methylacetamide-d7 at 308 K reveal the influence of deuteration on structural dynamics [4] [5]. The deuterated compound maintains the characteristic hydrogen-bonded network structure of the parent molecule, with intermolecular arrangements described by trans linear trimers and cis cyclic trimers [4]. The neutron scattering measurements demonstrate that the molecular form factor and pair correlation functions are well-reproduced by density functional theory calculations [4].
The structural relaxation dynamics show that hydrogen bond network reorganization represents the dominant dynamical process, with timescales on the order of nanoseconds to picoseconds [6]. Inelastic neutron scattering measurements reveal collective motions associated with the first sharp diffraction peak, highlighting the cooperative nature of molecular rearrangements in the liquid phase [6].
The deuterium substitution affects molecular conformational dynamics through modifications in vibrational amplitudes and rotational barriers. Ab initio molecular dynamics simulations demonstrate that deuteration influences the cis-trans isomerization pathway around the carbon-oxygen-nitrogen bond [17]. The electronic structure analysis reveals changes in peptide partial-double bond character during isomerization processes, with deuterium substitution affecting the energetics and kinetics of conformational transitions [17].
The molecular dynamics investigations show that deuterated methylacetamide exhibits modified torsional dynamics, particularly in methyl group rotations and amide bond flexibility [18]. These changes propagate through the hydrogen-bonded network, influencing both local molecular motions and collective structural rearrangements [18].
The deuterium isotopic effects in N-Methylacetamide-d7 show significant temperature dependence, with enhanced effects at lower temperatures due to quantum mechanical contributions to vibrational motion [6]. Pressure-dependent studies reveal that deuteration affects the compound's response to compression, with modified bulk modulus and thermal expansion coefficients compared to the protiated analogue [13].
N-Methylacetamide-d7 exhibits distinctive hydrogen bonding behavior that varies significantly between deuterium oxide (D₂O) and chloroform-d₃ (CDCl₃) solvent systems, reflecting the fundamental differences in their ability to participate in hydrogen bonding networks.
In deuterium oxide, N-Methylacetamide-d7 forms extensive hydrogen bonding networks characterized by relatively long-lived intermolecular interactions [1] [2]. The amide I vibrational frequency undergoes a substantial red shift from 1718 cm⁻¹ in the gas phase to approximately 1630-1653 cm⁻¹ in D₂O solution, representing a frequency decrease of 78-81 cm⁻¹ [2] [3]. This significant shift indicates strong electrostatic interactions between the carbonyl oxygen of N-Methylacetamide-d7 and the deuterium atoms of D₂O molecules.
Molecular dynamics simulations reveal that hydrogen bond lifetimes in D₂O systems range from 12-15 ps, with the dynamics characterized by slow exchange processes [4] [1]. The solvation structure involves water molecules forming hydrogen bonds at both the carbonyl oxygen and the deuterated amide nitrogen sites, although these interactions exhibit different strengths and geometries [5]. The hydrogen bonds formed between N-Methylacetamide-d7 carbonyl oxygen and water deuterium atoms are particularly robust, with lifetimes extending beyond typical water-water hydrogen bond durations [1].
The hydrogen bonding behavior in CDCl₃ presents a markedly different profile compared to D₂O systems. Chloroform-d₃, being a weakly polar aprotic solvent, forms much weaker hydrogen bonding interactions with N-Methylacetamide-d7 [6]. The amide I frequency in CDCl₃ typically appears at 1660-1680 cm⁻¹, representing a smaller red shift compared to the gas phase frequency [6] [7].
In CDCl₃ solutions, the hydrogen bonding network dynamics are characterized by fast exchange processes, with significantly reduced hydrogen bond lifetimes compared to aqueous systems [6]. The weak hydrogen bonding capacity of chloroform results in N-Methylacetamide-d7 molecules maintaining more isolated conformations, with limited intermolecular association. Chemical shift variations between CDCl₃ and more polar solvents demonstrate the sensitivity of N-Methylacetamide-d7 to solvent polarity, with changes in chemical shifts (Δδ) exceeding 0.2 ppm when transitioning from low polar CDCl₃ to high polar solvents [6].
Solvent System | Hydrogen Bond Lifetime (ps) | Amide I Frequency (cm⁻¹) | Primary Interaction Type |
---|---|---|---|
D₂O | 12-15 [4] [1] | 1630-1653 [2] [3] | Strong H-bonds to carbonyl oxygen |
CDCl₃ | <1 [6] | 1660-1680 [6] [7] | Weak dipolar interactions |
The distinct hydrogen bonding environments in these two solvent systems result in different molecular aggregation patterns and vibrational coupling mechanisms, which directly influence the spectroscopic signatures and dynamic behavior of N-Methylacetamide-d7 [6] [1].
N-Methylacetamide-d7 exhibits complex aggregation behavior in the gas phase, forming well-defined dimeric and trimeric structures that serve as fundamental building blocks for understanding larger hydrogen bonded networks.
Gas phase studies have identified two primary dimeric configurations for N-Methylacetamide-d7, both involving trans-trans arrangements but differing in their hydrogen bonding orientations [8] [9]. The first dimer type (ttC) engages the acetyl lone pair of the acceptor molecule, characterized by a hydrogen bond acceptor angle (H···O=C) of approximately 120° [8]. The second configuration (ttN) involves the amide lone pair, with a corresponding angle of about 140° [8].
These dimeric structures exhibit nearly identical binding energies, with energy differences of less than 4 kJ/mol [8]. Both configurations demonstrate hydrogen bond distances in the range of 200-207 pm, consistent with moderate-strength hydrogen bonding interactions [9]. The spectroscopic signatures of these dimers are distinct, with the ttC configuration showing amide I frequencies around 3353 cm⁻¹ and the ttN configuration appearing at 3416 cm⁻¹ after harmonic scaling corrections [9].
The trimeric structures of N-Methylacetamide-d7 represent more complex hydrogen bonding arrangements that provide insight into the cooperative nature of amide interactions [10] [11] [12]. Two primary trimeric configurations have been identified through neutron diffraction and density functional theory calculations.
Trans-Linear Trimer (T1)
The trans-linear trimer consists of three N-Methylacetamide-d7 molecules arranged in a linear chain configuration, stabilized by two intermolecular hydrogen bonds between adjacent molecules [10] [11] [12]. This arrangement exhibits moderate stability and represents an intermediate stage in the formation of larger hydrogen bonded networks. Neutron diffraction studies at 308 K demonstrate that T1 trimers contribute significantly to the liquid state structure of fully deuterated N-Methylacetamide [12].
Cis-Cyclic Trimer (T2)
The cis-cyclic trimer forms a closed-loop arrangement involving three N-Methylacetamide-d7 molecules, with each molecule participating in hydrogen bonding with its two neighbors, resulting in a total of three intermolecular hydrogen bonds [10] [11] [12]. Density functional theory calculations indicate that the T2 configuration exhibits higher cohesive energy compared to the T1 arrangement due to the additional hydrogen bonding interaction and favorable London dispersion forces [8].
Structure Type | Number of H-bonds | Relative Energy (kJ/mol) | Key Geometric Features |
---|---|---|---|
Trans-Linear Trimer (T1) | 2 | Reference | Linear chain arrangement |
Cis-Cyclic Trimer (T2) | 3 | -9.0 [8] | Closed ring with three H-bonds |
Trans-Trans Dimer (ttC) | 1 | Variable | Acetyl lone pair engagement |
Trans-Trans Dimer (ttN) | 1 | +1.7 [9] | Amide lone pair engagement |
The experimental structure factors derived from neutron diffraction data align closely with theoretical predictions beyond Q = 2 Å⁻¹, confirming the validity of the proposed trimeric arrangements in the gas phase and their relevance to liquid state behavior [12].
The vibrational spectroscopic properties of N-Methylacetamide-d7 exhibit pronounced sensitivity to solvation environment, with both frequency shifts and correlation function dynamics reflecting the strength and nature of solute-solvent interactions.
The amide I vibrational mode serves as a particularly sensitive probe of solvation effects, with frequency shifts providing quantitative measures of hydrogen bonding strength [13] [3] [14]. In aqueous solution, the amide I frequency of N-Methylacetamide-d7 experiences a red shift of 78-81 cm⁻¹ compared to the gas phase value, indicating strong hydrogen bonding between the carbonyl oxygen and surrounding water molecules [2] [3].
This frequency shift arises from the electrostatic interaction between the carbonyl bond and the electric field generated by hydrogen bonded water molecules [2]. The magnitude of the shift correlates directly with the strength of hydrogen bonding, with stronger hydrogen bonds producing larger red shifts. Molecular dynamics simulations demonstrate that the frequency fluctuations follow a bimodal decay pattern, reflecting both fast local motions and slower collective rearrangements of the hydrogen bonding network [2].
The vibrational frequency correlation functions of N-Methylacetamide-d7 reveal multiple timescales that correspond to distinct physical processes within the solvated system [15]. The amide I frequency autocorrelation function exhibits a complex decay profile that can be decomposed into several components:
Fast Component (100 fs): This ultrafast decay originates from librational motions of solvent molecules directly hydrogen bonded to the solute, representing local environmental fluctuations that modulate the vibrational frequency without breaking hydrogen bonds [1] [2].
Intermediate Component (3.3 ps): This timescale corresponds to hydrogen bond breaking and reformation processes, where individual hydrogen bonds are disrupted and new ones formed without complete escape of molecules from the first solvation shell [1].
Slow Component (14 ps): The longest timescale reflects the complete exchange of solvent molecules in the first coordination shell around N-Methylacetamide-d7, involving both breaking of existing hydrogen bonds and diffusive escape of molecules from the solvation shell [1].
Solvent | Fast Component (fs) | Intermediate Component (ps) | Slow Component (ps) | Physical Origin |
---|---|---|---|---|
Water | 100 [1] | 3.3 [1] | 14 [1] | H-bond network fluctuations |
Methanol | 150 [16] | 4.5 [4] | 8-10 [16] | Reduced H-bond strength |
DMSO | 200 [13] | 2.0 [13] | 5-7 [13] | Strong dipolar interactions |
The correlation functions also demonstrate significant non-Gaussian character, particularly in the intermediate timescale regime, indicating heterogeneous dynamics within the solvation environment [15]. This heterogeneity arises from the distribution of local environments around N-Methylacetamide-d7 molecules, with some molecules experiencing stronger or weaker hydrogen bonding depending on their immediate coordination.
Temperature variations significantly influence both the frequency shifts and correlation function dynamics of N-Methylacetamide-d7 [17] [13]. Higher temperatures reduce hydrogen bond lifetimes and increase the rate of frequency fluctuations, leading to motional narrowing of vibrational bands. Concentration effects become important at higher solute concentrations, where solute-solute interactions begin to compete with solute-solvent hydrogen bonding, altering both the mean frequency and the correlation function decay profiles [18] [2].
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